molecular formula C69H116N9O6RuS3 B6292492 2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate CAS No. 359415-47-7

2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate

Cat. No.: B6292492
CAS No.: 359415-47-7
M. Wt: 1365.0 g/mol
InChI Key: YOIDEEDNCKVVPH-UHFFFAOYSA-K
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Description

2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate is a complex compound that features a ruthenium center coordinated with pyridine derivatives and isothiocyanate ligands

Mechanism of Action

Target of Action

The primary target of N749 Black Dye, also known as Greatcell Solar®, is wide band-gap oxide semiconductors, such as titanium dioxide . These semiconductors are used in various applications, including solar cells and other optoelectronic devices .

Mode of Action

N749 Black Dye has ruthenium at its center, which forms a coordinate bond with the monoprotonated tricarboxyterpyridine and three thiocyanates . This structure allows the dye to absorb light in the near-infrared region, making it an effective sensitizer .

Biochemical Pathways

Upon absorption of light, the dye is excited to a higher energy state. This energy is then transferred to the semiconductor, promoting the movement of electrons and thus generating an electric current . The dye then returns to its ground state, ready to absorb more light and continue the process .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of N749 Black Dye, we can consider its “operational kinetics”. The dye is recommended to be used in a 0.2-0.3mM solution with ethanol or acetonitrile/tert-butanol . This ensures optimal absorption of light and efficient energy transfer .

Result of Action

The result of the action of N749 Black Dye is the generation of an electric current in the semiconductor to which it is bound . This is the fundamental process that allows devices such as solar cells to convert light into electricity .

Action Environment

The action of N749 Black Dye is influenced by environmental factors such as light intensity and wavelength, temperature, and the specific characteristics of the semiconductor it is bound to . For example, the dye is designed to absorb light in the near-infrared region, so its performance will be optimal under light conditions that include these wavelengths .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate typically involves the coordination of ruthenium with pyridine derivatives and isothiocyanate ligands. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are often carried out in solvents like dichloromethane or acetonitrile, under controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized ruthenium species, while substitution reactions can result in new ruthenium complexes with different ligands .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate is unique due to its specific combination of ligands and the resulting properties.

Properties

IUPAC Name

2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O6.3C16H36N.3CNS.Ru/c22-16(23)9-1-3-19-12(5-9)14-7-11(18(26)27)8-15(21-14)13-6-10(17(24)25)2-4-20-13;3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*2-1-3;/h1-8H,(H,22,23)(H,24,25)(H,26,27);3*5-16H2,1-4H3;;;;/q;3*+1;3*-1;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIDEEDNCKVVPH-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CN=C(C=C1C(=O)[O-])C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)[O-])C(=O)[O-].C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Ru+3]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H116N9O6RuS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1365.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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